molecular formula C23H18N2O2 B5105015 (Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No.: B5105015
M. Wt: 354.4 g/mol
InChI Key: ACBDYSAHXYCNCZ-ZSOIEALJSA-N
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Description

(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is an organic compound characterized by its complex structure, which includes a benzoxazole ring, a phenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as 5-methyl-2-carboxybenzaldehyde, under acidic conditions.

    Coupling with Phenyl Group: The benzoxazole derivative is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a suitable base.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a Knoevenagel condensation reaction between the benzoxazole-phenyl derivative and cinnamaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, as well as automated systems for the Knoevenagel condensation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the prop-2-enamide moiety, converting it to a propylamine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of propylamine derivatives.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.

Scientific Research Applications

(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and phenyl groups allow for strong binding interactions, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide: The parent compound.

    (Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamine: A similar compound with an amine group instead of an amide.

    (Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enoic acid: A carboxylic acid derivative.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-7-13-21-20(15-16)25-23(27-21)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBDYSAHXYCNCZ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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